4-Chloro-1H-indazol-5-amine

Overview

Description

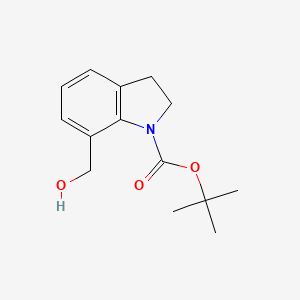

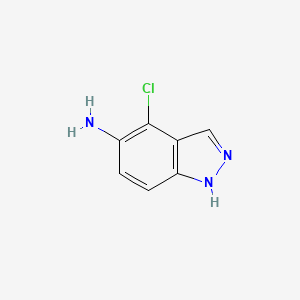

“4-Chloro-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1082041-33-5 . It has a molecular weight of 167.6 . This compound is a member of indazoles , which are important heterocycles in drug molecules .

Molecular Structure Analysis

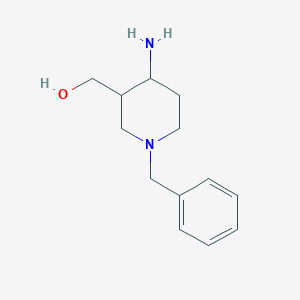

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Derivatization

4-Chloro-1H-indazol-5-amine serves as a pivotal intermediate in the synthesis of various indazole derivatives through different chemical reactions. Its utility is highlighted in the regioselective protection and subsequent amine coupling reactions, where it undergoes protection under both strongly basic and mildly acidic conditions, leading to the generation of novel derivatives through Buchwald reactions with a range of amines (Slade et al., 2009). Additionally, it is efficiently synthesized through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions, demonstrating its versatility in creating 3-aryl-1H-indazol-5-amine derivatives in good to excellent yields (Wang et al., 2015).

Catalyst in Domino Reactions

This compound is also crucial in domino reactions, such as the palladium-catalyzed process for synthesizing 2H-indazoles. This approach leverages the compound's reactivity to facilitate the regioselective formation of N-substituted indazoles, a task that presents significant challenges in synthetic chemistry due to the preference for forming 1H-indazole or mixtures (Halland et al., 2009).

Building Blocks for Heterocycles

Furthermore, this compound is employed as a building block in the combinatorial synthesis of fused tetracyclic heterocycles, such as [1,6]naphthyridine derivatives. This synthesis involves a three-component reaction showcasing the compound's ability to contribute to complex molecular architectures, thus expanding the diversity of accessible heterocyclic compounds (Li et al., 2013).

Role in Multi-Component Reactions

Its role extends to multi-component reactions, where this compound, along with other amines, participates in catalyst-free conditions to yield spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones. This process underscores its utility in synthesizing spiro compounds, which are of interest due to their potential biological activities (Dong & Wang, 2016).

Structural and Computational Studies

In addition to its synthetic utility, this compound is a subject of structural and computational studies to understand its properties and interactions. For example, its derivatives have been studied using DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR to investigate their potential as alpha-2-imidazoline receptor agonists, which are relevant in hypertension treatment (Aayisha et al., 2019).

Safety and Hazards

Future Directions

Indazoles, including “4-Chloro-1H-indazol-5-amine”, are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their pharmacologically important scaffolds . Therefore, they are likely to continue to be a focus of research in the future.

Mechanism of Action

Target of Action

4-Chloro-1H-indazol-5-amine is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, which can lead to the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, and modulating the activity of SGK, the compound can affect the progression of the cell cycle and the cellular response to DNA damage .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it has a molecular weight of 1676 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell cycle progression and DNA damage response . These changes can lead to the inhibition of cell growth, particularly in cancer cells . For example, one derivative of the compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a two-step sequence including regioselective bromination and heterocycle formation with hydrazine . This process can be influenced by factors such as the choice of solvent and the reaction temperature . Additionally, the compound’s stability and efficacy may be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

4-Chloro-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to alterations in cellular functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, which is a programmed cell death mechanism. This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can result in changes in gene expression and cellular functions, ultimately affecting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels can influence its overall pharmacological properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The localization and accumulation of this compound can affect its efficacy and toxicity, influencing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name |

4-chloro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWKYVXJPMQSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694607 | |

| Record name | 4-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082041-33-5 | |

| Record name | 4-Chloro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)

![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)